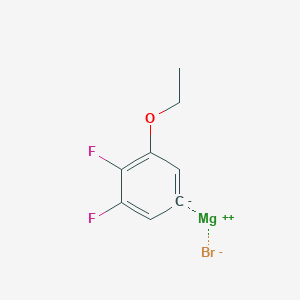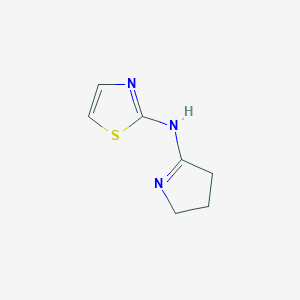
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile, also known as 3-mesityl-3-oxo-propionitrile, is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is characterized by the presence of a benzene ring substituted with three methyl groups and a nitrile group attached to a propanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile typically involves the reaction of 2,4,6-trimethylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide . The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins . The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of 2,4,6-Trimethyl-beta-oxo-benzenepropanenitrile.
2,4,6-Trimethylbenzonitrile: A structurally similar compound with a nitrile group directly attached to the benzene ring.
3-Mesityl-3-oxo-propionic acid: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring and the presence of both nitrile and ketone functional groups .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-oxo-3-(2,4,6-trimethylphenyl)propanenitrile |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7H,4H2,1-3H3 |
InChI Key |
HYAIHHYAUVGHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)




![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
